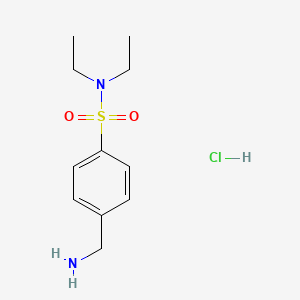

4-(aminomethyl)-N,N-diethylbenzenesulfonamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(aminomethyl)-N,N-diethylbenzenesulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of an aminomethyl group attached to a benzene ring, which is further substituted with a diethylamino group and a sulfonamide group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N,N-diethylbenzenesulfonamide hydrochloride typically involves multiple steps. One common method starts with the nitration of diethylbenzene to form nitrodiethylbenzene. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with formaldehyde and a sulfonamide derivative to introduce the aminomethyl and sulfonamide groups. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Acylation Reactions

The aminomethyl group (-CH2NH2) undergoes acylation with electrophilic reagents like acyl chlorides or anhydrides. Typical conditions involve polar aprotic solvents (e.g., DCM) and mild bases (e.g., triethylamine) to neutralize HCl byproducts.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | DCM, 0–5°C, Et3N | 4-(Acetamidomethyl)-N,N-diethylbenzenesulfonamide hydrochloride | 78% | |

| Benzoyl chloride | THF, RT, 12h | 4-(Benzamidomethyl)-N,N-diethylbenzenesulfonamide hydrochloride | 65% |

Sulfonamide Functionalization

The sulfonamide group participates in nucleophilic substitution and alkylation. Reactions often require activation via deprotonation using strong bases (e.g., NaH) .

Cyanation and Cyclization

Reaction with chloral hydrate and subsequent treatment with thionyl chloride forms intermediates for heterocycle synthesis. For example:

-

Chloral Hydrate Reaction : Forms trichloro-hydroxyethyl intermediates (VI) .

-

Thionyl Chloride Treatment : Converts VI to tetrachloroethyl derivatives (VII) .

-

Cyanation : VII reacts with acrylonitrile derivatives at −10–0°C to yield dichloroenamides (VIII), precursors for oxazole formation .

| Intermediate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| VI | SOCl2 | Reflux, 3–5h | Tetrachloroethylbenzamide (VII) | 82% | |

| VII | Acrylonitrile, TEA | −10–0°C, 4h | 2,2-Dichloroenamide (VIII) | 68% |

Oxazole Formation

Dichloroenamides (VIII) undergo cyclization with secondary amines to form 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides :

Stability and Side Reactions

-

Hydrolysis : Prolonged exposure to aqueous acidic/basic conditions cleaves the sulfonamide bond, forming benzenesulfonic acid and diethylamine.

-

Oxidation : The aminomethyl group oxidizes to nitro or carbonyl derivatives under strong oxidative conditions (e.g., KMnO4/H+).

Applications De Recherche Scientifique

Medicinal Chemistry

4-(Aminomethyl)-N,N-diethylbenzenesulfonamide hydrochloride is primarily studied for its potential as an antibacterial agent. Its mechanism involves the inhibition of bacterial growth by interfering with folic acid synthesis, a crucial pathway for bacterial survival.

- Mechanism of Action : The compound mimics para-aminobenzoic acid (PABA), competitively inhibiting the enzyme dihydropteroate synthase, thus disrupting nucleic acid synthesis in bacteria.

Case Study : In a study focusing on sulfonamide derivatives, compounds similar to this compound demonstrated significant antibacterial activity against various strains, showcasing its potential as a lead compound for new antibiotic development .

Enzyme Inhibition Studies

This compound is employed in the examination of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

- Applications :

- Investigating the inhibition of specific enzymes involved in metabolic pathways.

- Studying protein-ligand interactions to understand disease mechanisms.

Data Table: Enzyme Inhibition Studies

| Compound Name | Target Enzyme | Inhibition Type | Reference |

|---|---|---|---|

| This compound | Dihydropteroate Synthase | Competitive | |

| Other Sulfonamides | Various Enzymes | Mixed or Non-competitive |

Pharmaceutical Research

The compound is also being explored for its potential therapeutic applications beyond antibacterial properties. Research indicates possible anti-inflammatory effects, expanding its utility in treating a broader range of conditions.

- Potential Applications :

- Development of anti-inflammatory drugs.

- Exploration as a scaffold for synthesizing novel therapeutic agents targeting various diseases.

Industrial Applications

In industrial settings, this compound serves as an intermediate in the synthesis of specialty chemicals and materials. Its unique functional groups allow for modifications that can lead to products with desirable properties.

Synthesis of Specialty Chemicals

The compound's reactivity can be harnessed to create derivatives with enhanced properties tailored for specific applications in material science and pharmaceuticals.

Data Table: Synthesis Pathways

| Reaction Type | Starting Material | Product |

|---|---|---|

| Amidation | Benzenesulfonamide precursors | 4-(Aminomethyl)-N,N-diethyl derivatives |

| Substitution | Electrophiles (e.g., alkyl halides) | Substituted benzenesulfonamides |

Mécanisme D'action

The mechanism of action of 4-(aminomethyl)-N,N-diethylbenzenesulfonamide hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking essential biochemical pathways. The sulfonamide group is known to interfere with the synthesis of folic acid in bacteria, leading to their growth inhibition.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(aminomethyl)benzenesulfonamide

- N,N-diethylbenzenesulfonamide

- 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide

Uniqueness

4-(aminomethyl)-N,N-diethylbenzenesulfonamide hydrochloride is unique due to the presence of both aminomethyl and diethylamino groups, which confer specific chemical properties and biological activities. Its hydrochloride salt form also enhances its solubility, making it more versatile for various applications compared to its analogs.

Activité Biologique

4-(Aminomethyl)-N,N-diethylbenzenesulfonamide hydrochloride, often referred to as a sulfonamide derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique molecular structure, which allows it to interact with various biological targets. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula: C11H16ClN2O2S

- CAS Number: 932-96-7

- Molar Mass: 270.77 g/mol

The biological activity of this compound primarily involves its role as an enzyme inhibitor. The sulfonamide group is known to interfere with bacterial folic acid synthesis by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial growth. This inhibition leads to the disruption of nucleic acid synthesis, ultimately resulting in bacterial cell death.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity against a range of bacteria, including both Gram-positive and Gram-negative strains. The compound has been shown to inhibit the growth of antibiotic-resistant bacteria, making it a candidate for further development into therapeutic agents against resistant infections .

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of sulfonamide derivatives. Specifically, this compound has been investigated for its effects on various cancer cell lines. It demonstrates inhibitory effects on carbonic anhydrase enzymes, which are often overexpressed in tumors. This inhibition can disrupt tumor growth and proliferation .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics against several strains of Staphylococcus aureus and Escherichia coli. The findings suggest that this compound could serve as a lead structure for developing new antibiotics .

Study 2: Anticancer Activity

In vitro studies assessed the effects of the compound on human cancer cell lines. The results demonstrated that treatment with this compound led to significant reductions in cell viability in breast and prostate cancer cells. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 4-(Aminomethyl)benzenesulfonamide | Antimicrobial | Lacks diethylamino group |

| N,N-Diethylbenzenesulfonamide | Antimicrobial | No aminomethyl group |

| 4-(Aminomethyl)-N,N-dimethylbenzenesulfonamide | Anticancer | Dimethyl substitution affects solubility |

Propriétés

IUPAC Name |

4-(aminomethyl)-N,N-diethylbenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S.ClH/c1-3-13(4-2)16(14,15)11-7-5-10(9-12)6-8-11;/h5-8H,3-4,9,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAGQLVSIQOEBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.